molecular formula C10H23NO B13609259 6-(Tert-butoxy)hexan-1-amine

6-(Tert-butoxy)hexan-1-amine

Cat. No.: B13609259
M. Wt: 173.30 g/mol
InChI Key: KILVKPUQTVGKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butoxy)hexan-1-amine is an organic compound with the molecular formula C10H23NO. It is a primary amine with a tert-butoxy group attached to the sixth carbon of a hexane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)hexan-1-amine typically involves the reaction of 6-bromohexan-1-amine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted hexan-1-amines.

Scientific Research Applications

6-(Tert-butoxy)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the amine group can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tert-butoxy)hexan-2-amine
  • 6-(Tert-butoxy)hexan-3-amine
  • 6-(Tert-butoxy)hexan-4-amine

Uniqueness

6-(Tert-butoxy)hexan-1-amine is unique due to the position of the tert-butoxy group and the primary amine functionality. This specific arrangement imparts distinct reactivity and properties compared to its isomers. The primary amine group at the terminal position allows for selective reactions and modifications, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]hexan-1-amine

InChI

InChI=1S/C10H23NO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9,11H2,1-3H3

InChI Key

KILVKPUQTVGKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.